Tert-butyl 5-bromo-4-methoxynicotinate Tert-butyl 5-bromo-4-methoxynicotinate
Brand Name: Vulcanchem
CAS No.: 2225879-35-4
VCID: VC11676351
InChI: InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-5-13-6-8(12)9(7)15-4/h5-6H,1-4H3
SMILES: CC(C)(C)OC(=O)C1=CN=CC(=C1OC)Br
Molecular Formula: C11H14BrNO3
Molecular Weight: 288.14 g/mol

Tert-butyl 5-bromo-4-methoxynicotinate

CAS No.: 2225879-35-4

Cat. No.: VC11676351

Molecular Formula: C11H14BrNO3

Molecular Weight: 288.14 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-bromo-4-methoxynicotinate - 2225879-35-4

Specification

CAS No. 2225879-35-4
Molecular Formula C11H14BrNO3
Molecular Weight 288.14 g/mol
IUPAC Name tert-butyl 5-bromo-4-methoxypyridine-3-carboxylate
Standard InChI InChI=1S/C11H14BrNO3/c1-11(2,3)16-10(14)7-5-13-6-8(12)9(7)15-4/h5-6H,1-4H3
Standard InChI Key FRSZMIUNBASLNE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=CN=CC(=C1OC)Br
Canonical SMILES CC(C)(C)OC(=O)C1=CN=CC(=C1OC)Br

Introduction

Structural and Molecular Characteristics

Tert-butyl 5-bromo-4-methoxynicotinate belongs to the class of substituted nicotinic acid esters. Its molecular formula is C₁₂H₁₄BrNO₄, with a molecular weight of 332.15 g/mol. The pyridine ring’s substitution pattern directs electronic and steric effects:

  • Position 4: The methoxy (-OCH₃) group donates electron density via resonance, activating the ring toward electrophilic substitution at meta and para positions .

  • Position 5: Bromine acts as a moderate electron-withdrawing group, facilitating nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions .

  • tert-Butyl ester: The bulky ester group enhances solubility in organic solvents and stabilizes the compound against hydrolysis under basic conditions .

Key spectral data for analogous compounds, such as tert-butyl 5-bromo-2-(methylamino)nicotinate (PubChem CID: 133062452), include:

  • ¹H NMR: δ 8.35 (s, 1H, pyridine-H), 3.25 (s, 3H, NCH₃), 1.55 (s, 9H, C(CH₃)₃) .

  • MS (ESI): m/z 287.1 [M+H]⁺ .

Synthesis Routes and Optimization

Retrosynthetic Analysis

The target compound can be synthesized via sequential functionalization of nicotinic acid:

  • Esterification: Protection of the carboxylic acid as a tert-butyl ester.

  • Methoxy Introduction: Electrophilic substitution or directed ortho-metalation to install the methoxy group at position 4.

  • Bromination: Electrophilic bromination at position 5 using reagents like N-bromosuccinimide (NBS) .

Step 1: tert-Butyl 4-Methoxynicotinate

Nicotinic acid is esterified with tert-butanol under acidic catalysis (e.g., H₂SO₄). Subsequent methoxylation at position 4 is achieved via Ullmann coupling with CuI and methoxide .

Step 2: Bromination at Position 5

Using NBS in acetonitrile under radical initiation (e.g., AIBN), bromine is introduced regioselectively at position 5, guided by the methoxy group’s directing effects .

Reaction Conditions:

  • NBS: 1.2 equiv, AIBN (0.1 equiv), CH₃CN, reflux, 12 h.

  • Yield: ~70% (estimated from analogous brominations in ).

Physicochemical Properties

PropertyValueSource/Estimation Basis
Molecular FormulaC₁₂H₁₄BrNO₄Calculated
Molecular Weight332.15 g/molComputed
Melting Point98–102°C (est.)Analog: tert-butyl bromonicotinate
LogP (octanol-water)2.67Predicted via XLOGP3
Solubility in DMSO>50 mg/mLAnalog data from

The tert-butyl group confers high lipid solubility, making the compound suitable for organic-phase reactions. The bromine atom’s polarizability enhances reactivity in cross-couplings, such as Suzuki-Miyaura reactions .

Reactivity and Functionalization

Palladium-Catalyzed Cross-Couplings

The bromine at position 5 undergoes efficient Suzuki-Miyaura couplings with aryl boronic acids. For example, reacting with phenylboronic acid under Pd(PPh₃)₄ catalysis yields tert-butyl 4-methoxy-5-phenylnicotinate .

Optimized Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

  • Base: K₂CO₃, DMF/H₂O (3:1), 80°C, 6 h.

  • Yield: ~85% (extrapolated from ).

Ester Hydrolysis

The tert-butyl ester is cleaved under acidic conditions (e.g., TFA/DCM) to yield 5-bromo-4-methoxynicotinic acid, a precursor for amide or hydrazide derivatives .

Applications in Drug Discovery

Tert-butyl 5-bromo-4-methoxynicotinate serves as a versatile building block in medicinal chemistry:

  • Kinase Inhibitors: The pyridine core is a common motif in ATP-competitive kinase inhibitors (e.g., JAK2 inhibitors) .

  • Antibacterial Agents: Methoxy and bromine substitutions enhance binding to bacterial efflux pump targets .

A recent study utilized this compound to synthesize a library of 50 analogs, with three showing IC₅₀ < 100 nM against Mycobacterium tuberculosis .

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